molecular formula C15H15N3O3 B11696422 N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide

N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide

Cat. No.: B11696422
M. Wt: 285.30 g/mol
InChI Key: LJBSPRSNDWSWFW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a carbohydrazide group, with a hydroxy and methoxy substituted phenyl group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the carbohydrazide can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide.

    Pyridine-3-carbohydrazide: Another precursor used in the synthesis.

    Cyanoacetohydrazides: Compounds with similar carbohydrazide functional groups.

Uniqueness

N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for further modifications and applications in various scientific fields.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-10(11-5-6-13(19)14(8-11)21-2)17-18-15(20)12-4-3-7-16-9-12/h3-9,19H,1-2H3,(H,18,20)/b17-10+

InChI Key

LJBSPRSNDWSWFW-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.